2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidin-4(5H)-yl acetamide class, characterized by a fused pyrazole-pyrimidine core substituted with a furan-2-ylmethyl group at position 6, an ethyl group at position 1, a methyl group at position 3, and an N-(4-methoxybenzyl)acetamide side chain. The furan moiety may enhance solubility compared to purely aromatic substituents, while the 4-methoxybenzyl group could influence target binding through hydrophobic and electronic interactions .
Properties
IUPAC Name |
2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-4-28-21-20(15(2)25-28)26(23(31)27(22(21)30)13-18-6-5-11-33-18)14-19(29)24-12-16-7-9-17(32-3)10-8-16/h5-11H,4,12-14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKDSHCZVLXNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CO3)CC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide, with the CAS number 1189869-22-4, is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 451.5 g/mol. The structure features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O5 |
| Molecular Weight | 451.5 g/mol |
| CAS Number | 1189869-22-4 |
Biological Activity Overview
Research indicates that compounds with similar structural motifs to 2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin) have exhibited various biological activities including:
- Anticancer Activity : Pyrazolopyrimidine derivatives are known to inhibit certain kinases involved in cancer progression.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.
- Antimicrobial Properties : There is evidence of activity against various bacterial strains.
Anticancer Activity
A study focused on the mechanism of action of pyrazolopyrimidine derivatives demonstrated their ability to inhibit specific kinases such as PI3K and AKT, which are critical in cancer cell survival and proliferation. The inhibition of these pathways leads to reduced cell viability in various cancer cell lines.
Anti-inflammatory Effects
Research has shown that similar compounds can reduce the production of pro-inflammatory cytokines in vitro. For instance, they may inhibit NF-kB activation, which plays a pivotal role in inflammation.
Antimicrobial Properties
The compound's structure suggests potential interactions with bacterial enzymes or receptors. Preliminary studies indicate that it may exhibit activity against Gram-positive bacteria, although further investigations are needed to confirm these findings.
Case Studies
- Case Study 1 : A compound structurally related to 2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin) was tested in vitro against breast cancer cells and showed a significant reduction in cell growth at micromolar concentrations.
- Case Study 2 : Another study evaluated the anti-inflammatory effects of pyrazolopyrimidines in a murine model of arthritis, revealing a marked decrease in swelling and pain compared to controls.
Comparison with Similar Compounds
Key Observations :
- Furan vs. However, phenethyl may enhance target affinity via π-π stacking in hydrophobic binding pockets .
- 4-Methoxybenzyl vs. 4-Fluorobenzyl : The methoxy group (electron-donating) may stabilize hydrogen bonding, whereas the fluoro substituent (electron-withdrawing) could alter electronic distribution and binding kinetics .
Bioactivity and Target Prediction
- Similarity Indexing: Using Tanimoto coefficients (), the target compound shows ~60–70% structural similarity to pyrazolo-pyrimidine derivatives with reported HDAC or kinase inhibitory activity.
- Bioactivity Clustering : Compounds with analogous pyrazolo-pyrimidine cores (e.g., ) cluster in bioactivity profiles linked to cell cycle regulation and apoptosis, as observed in hierarchical clustering studies .
Physicochemical and ADMET Properties
- Lipophilicity : The target compound’s predicted logP (~2.8) is lower than phenethyl-substituted analogues (~3.5), aligning with furan’s polarity. This may reduce off-target toxicity compared to more lipophilic derivatives .
- Metabolic Stability : The 4-methoxybenzyl group is prone to O-demethylation, a common metabolic pathway, whereas fluorobenzyl derivatives () exhibit slower hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
